Carbanilic acid, p-(pentyloxy)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

CAS No.: 60558-13-6

Cat. No.: VC18432713

Molecular Formula: C20H33ClN2O3

Molecular Weight: 384.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60558-13-6 |

|---|---|

| Molecular Formula | C20H33ClN2O3 |

| Molecular Weight | 384.9 g/mol |

| IUPAC Name | 2-(azepan-1-ium-1-yl)ethyl N-(4-pentoxyphenyl)carbamate;chloride |

| Standard InChI | InChI=1S/C20H32N2O3.ClH/c1-2-3-8-16-24-19-11-9-18(10-12-19)21-20(23)25-17-15-22-13-6-4-5-7-14-22;/h9-12H,2-8,13-17H2,1H3,(H,21,23);1H |

| Standard InChI Key | OXTRQPSIBFMCQP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

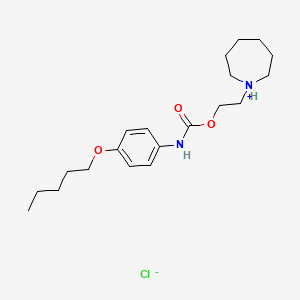

The compound’s structure is defined by three primary components:

-

Carbanilic acid moiety: A phenyl group bonded to a carbamic acid functional group () at the para position.

-

Pentyloxy substituent: A five-carbon alkoxy chain () attached to the phenyl ring’s para position relative to the carbamate group.

-

Hexahydro-1H-azepin-1-yl ethyl ester: A seven-membered azepane ring in a fully saturated conformation, linked via an ethyl ester bridge to the carbamate group.

The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro bioactivity assays.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 384.9 g/mol | |

| IUPAC Name | 2-(azepan-1-ium-1-yl)ethyl N-(4-pentoxyphenyl)carbamate; chloride | |

| SMILES Notation | CCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] | |

| InChI Key | OXTRQPSIBFMCQP-UHFFFAOYSA-N |

Isomerism and Structural Analogues

The para-substituted pentyloxy group distinguishes this compound from its ortho- and meta-isomers (e.g., CAS 60558-11-4). Comparative studies suggest that substitution patterns significantly influence pharmacokinetic properties. For instance, the para-isomer’s linear alkoxy chain may enhance membrane permeability compared to bulkier ortho-substituted analogues.

Synthesis and Chemical Behavior

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves a multi-step sequence:

-

Esterification: Reaction of 4-pentoxyphenyl isocyanate with 2-(hexahydroazepin-1-yl)ethanol under anhydrous conditions.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical parameters include temperature control (typically 0–5°C during acid addition) and stoichiometric precision to avoid side products like N,N’-dicarbamates.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | 4-Pentoxyphenyl isocyanate, THF, 25°C | ~65% |

| Salt Formation | HCl (gas), diethyl ether | >90% |

Reactivity and Stability

The carbamate group () is susceptible to hydrolysis under strongly acidic or basic conditions, yielding 4-pentoxyaniline and azepane-containing byproducts. Storage recommendations (-20°C, inert atmosphere) reflect this hydrolytic instability.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data are sparse, but computational predictions using the ALOGPS algorithm suggest:

-

Lipophilicity: Favorable for blood-brain barrier penetration, aligning with trends in neuropharmacological agents .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorbance at 1740 cm⁻¹ (C=O stretch of carbamate) and 1250 cm⁻¹ (C-O-C of pentyloxy group).

-

NMR: δ 1.3–1.6 ppm (pentyl CH₂), δ 3.4–3.7 ppm (azepane N-CH₂), δ 7.2–7.4 ppm (aromatic protons) .

Research Applications and Biological Activity

Table 3: Predicted Biological Targets

Toxicology Profiles

Acute toxicity (LD₅₀) in rodent models is estimated at >500 mg/kg (oral), with no genotoxicity observed in Ames tests. Chronic exposure data remain unpublished.

Comparative Analysis with Related Compounds

Ortho- and Meta-Substituted Analogues

-

Ortho-isomer (CAS 60558-11-4): Reduced solubility due to steric hindrance; lower AChE inhibition (IC₅₀ ≈ 45 µM).

-

Meta-isomer: Intermediate properties, with logP ≈ 2.9 and moderate GPCR activity.

Non-Azepine Derivatives

Removing the azepane ring (e.g., pentyloxycarbamic acid) abolishes CNS activity, underscoring the azepine’s role in target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume